Hybridaphniphylline B
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Overview
Description
Hybridaphniphylline B is a complex polycyclic alkaloid isolated from the plant Daphniphyllum longeracemosum in 2013 . This compound belongs to the Daphniphyllum alkaloid family, which comprises over 320 members known for their intricate molecular architectures and diverse biological activities . This compound is particularly notable for its structure, which includes 11 rings and 19 stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The first total synthesis of Hybridaphniphylline B was reported in 2018 . The synthesis features a late-stage intermolecular Diels-Alder reaction between a fully elaborated cyclopentadiene and asperuloside tetraacetate . The diene was prepared using a scalable route to daphnilongeranin B, involving a Claisen rearrangement of an allyl dienol ether . Key steps in the synthesis include:
Claisen Rearrangement: Subtle variations in the substrate and the use of protic solvents to suppress undesired Cope rearrangement.
Diels-Alder Reaction: A one-pot protocol was developed for the formation of the diene and the Diels-Alder reaction.
Reductive Desulfurization and Global Deacetylation: Conversion of one of the cycloadducts into this compound through these processes.
Industrial Production Methods
Currently, there are no established industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. The compound is primarily synthesized in research laboratories for scientific studies .
Chemical Reactions Analysis
Hybridaphniphylline B undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Substitution: The synthesis involves glycosylation and lactonization, which are substitution reactions.
Common reagents and conditions used in these reactions include:
Protic Solvents: Used to suppress undesired rearrangements during the Claisen rearrangement.
Reductive Agents: Used in the desulfurization process.
Major products formed from these reactions include daphnilongeranin B, daphniyunnine E, and dehydrodaphnilongeranin B .
Scientific Research Applications
Hybridaphniphylline B has several scientific research applications, including:
Mechanism of Action
The mechanism by which Hybridaphniphylline B exerts its effects is not fully understood. it is known to interact with molecular targets involved in inflammation and pain pathways. The compound’s anti-inflammatory and analgesic properties suggest that it may modulate immune responses and inhibit pain signaling pathways.
Comparison with Similar Compounds
Hybridaphniphylline B is unique due to its complex structure and the presence of 11 rings and 19 stereocenters . Similar compounds in the Daphniphyllum alkaloid family include:
Daphnilongeranin B: Shares a similar polycyclic structure and is used as a precursor in the synthesis of this compound.
Daphniyunnine E: Another congener synthesized alongside this compound.
Dehydrodaphnilongeranin B: Also synthesized in the same study and shares structural similarities.
These compounds highlight the diversity and complexity of the Daphniphyllum alkaloid family, with each member possessing unique structural features and biological activities .
Properties
Molecular Formula |
C37H47NO11 |
---|---|
Molecular Weight |
681.8 g/mol |
IUPAC Name |
(1R,4S,5R,8S,11S,12S,14R,15R,19S,23S,24R,26R,27S,31S)-10-(hydroxymethyl)-23,27-dimethyl-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione |
InChI |
InChI=1S/C37H47NO11/c1-14-10-38-11-16-3-4-17-19-9-35(5-6-36(28(17)35)29(44)18(14)8-22(38)34(16,36)2)37-24-20(47-33(37)45)7-15(12-39)23(24)31(48-30(19)37)49-32-27(43)26(42)25(41)21(13-40)46-32/h7,14,16,18-27,30-32,39-43H,3-6,8-13H2,1-2H3/t14-,16-,18-,19-,20+,21-,22-,23-,24+,25-,26+,27-,30-,31+,32+,34-,35+,36+,37-/m1/s1 |
InChI Key |
KCMKLEMDTFKPIE-NQQVWIIASA-N |
Isomeric SMILES |
C[C@@H]1CN2C[C@H]3CCC4=C5[C@]6(CC[C@]57[C@]3([C@H]2C[C@H]1C7=O)C)C[C@H]4[C@@H]8[C@@]69[C@H]1[C@H](C=C([C@H]1[C@@H](O8)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CO)OC9=O |
Canonical SMILES |
CC1CN2CC3CCC4=C5C6(CCC57C3(C2CC1C7=O)C)CC4C8C69C1C(C=C(C1C(O8)OC1C(C(C(C(O1)CO)O)O)O)CO)OC9=O |
Origin of Product |
United States |
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